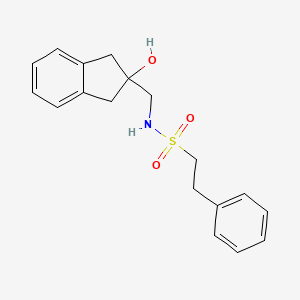

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide

Description

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide is a sulfonamide derivative featuring a bicyclic 2-hydroxyindane core linked to a phenylethyl sulfonamide moiety. Its synthesis likely follows routes analogous to other sulfonamide derivatives, such as nucleophilic substitution or coupling reactions involving indene intermediates .

Propriétés

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c20-18(12-16-8-4-5-9-17(16)13-18)14-19-23(21,22)11-10-15-6-2-1-3-7-15/h1-9,19-20H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXWCMMLKOBDLNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNS(=O)(=O)CCC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide typically involves the following steps:

Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.

Introduction of the Hydroxy Group: Hydroxylation of the indene ring can be achieved using oxidizing agents under controlled conditions.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the hydroxylated indene with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene ketones, while reduction could produce indene amines.

Applications De Recherche Scientifique

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: Potential use in studying enzyme inhibition or protein interactions.

Medicine: Possible development as an antibacterial or antifungal agent.

Industry: Use in the synthesis of advanced materials or pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit bacterial growth by interfering with folic acid synthesis, binding to the enzyme dihydropteroate synthase. The indene moiety may interact with other molecular targets, potentially affecting enzyme activity or receptor binding.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituents and biological activities. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogs

Structural Modifications and Pharmacological Implications

- PCSK9 Inhibition () : Replacement of the sulfonamide with a methoxybenzamide group (N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide) shifts activity toward PCSK9 gene suppression, a target for atherosclerosis. The methoxy group may enhance lipid solubility, improving cell membrane penetration.

- Cholinesterase Binding () : Piperidine-naphthamide analogs exhibit lower binding affinities for AChE/BuChE compared to the target compound’s sulfonamide group, which may favor stronger polar interactions with enzyme active sites.

- Synthetic Accessibility () : Thiocyanato and bis-sulfonamide derivatives demonstrate the versatility of indene cores in chiral synthesis, though increased steric bulk (e.g., benzofuran in ) may reduce bioavailability.

Physicochemical Properties

- Thermal Stability : Analogs with cyclopentyl or benzyl groups (e.g., ) show melting points >180°C, suggesting that the target compound’s hydroxy group may lower its melting point due to disrupted crystallinity .

Spectroscopic Characterization

- IR/NMR Profiles : Sulfonamide-containing compounds (e.g., ) show characteristic SO₂ stretches at 1378–1156 cm⁻¹ and NH peaks near 3391–3212 cm⁻¹. The target compound’s hydroxy group would introduce a broad O-H stretch (~3200–3600 cm⁻¹) distinct from methoxy or acylated analogs .

Activité Biologique

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-phenylethanesulfonamide is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features an indene moiety combined with a phenylethanesulfonamide group, which contributes to its biological activity. The presence of the hydroxyl group allows for hydrogen bonding with biological macromolecules, influencing their function.

The biological activity of this compound is thought to involve:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity and affecting metabolic pathways.

- Receptor Binding : Potential binding to various receptors could lead to physiological responses, including anti-inflammatory and antimicrobial effects.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis.

2. Anti-inflammatory Effects

The compound has demonstrated potential in reducing inflammation in vitro and in vivo. It may inhibit pro-inflammatory cytokines and modulate immune responses.

3. Anticancer Properties

Preliminary research suggests that this compound may have anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to control groups, highlighting its potential as a therapeutic agent in treating infections caused by resistant strains.

Case Study 2: Anti-inflammatory Activity

In a controlled animal study, the administration of this compound significantly reduced paw edema in a rat model of inflammation. Histological analysis revealed decreased infiltration of inflammatory cells, supporting its anti-inflammatory claims.

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Study Reference |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | |

| Anti-inflammatory | Cytokine modulation | |

| Anticancer | Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.